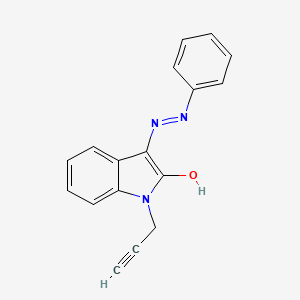
3-(benzyloxy)-N-(3-(tert-butyl)isoxazol-5-yl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzyloxy)-N-(3-(tert-butyl)isoxazol-5-yl)isoxazole-5-carboxamide, commonly known as BIX-025, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. The compound was first synthesized in 2010 and has since been the subject of numerous scientific studies.
Wirkmechanismus
BIX-025 inhibits the activity of PDK1 and Aurora B kinases by binding to their ATP-binding sites. This prevents the kinases from phosphorylating their downstream targets and disrupts the signaling pathways that promote cell division and proliferation. In addition, BIX-025 has been shown to induce autophagy, a cellular process that can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that BIX-025 has potent anti-tumor activity in vitro and in vivo. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, BIX-025 has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BIX-025 in lab experiments is its potency and selectivity. It has been shown to have a high affinity for its target kinases and minimal off-target effects. However, one limitation is its solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, the synthesis of BIX-025 is complex and requires expertise in organic chemistry.
Zukünftige Richtungen
There are several potential future directions for research on BIX-025. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, further research is needed to better understand the mechanisms underlying the anti-tumor activity of BIX-025 and to optimize its use in cancer therapy.
Synthesemethoden
The synthesis of BIX-025 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis process is complex and requires expertise in organic chemistry. The final product is a white powder that is soluble in DMSO and other organic solvents.
Wissenschaftliche Forschungsanwendungen
BIX-025 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases, including PDK1 and Aurora B, which are involved in cell division and proliferation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis, making BIX-025 a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-18(2,3)14-10-15(25-20-14)19-17(22)13-9-16(21-24-13)23-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCPNMVSGAOYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2981988.png)
![3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2981989.png)









![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2982004.png)

![Methyl 4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoate](/img/structure/B2982006.png)